

High-Resolution Lipid Flux Analysis using Potassium (16-²H₁)Hexadecanoate

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Compound of Interest

Compound Name:	Potassium (16- ² H ₁)hexadecanoate
CAS No.:	1219589-15-7
Cat. No.:	B3333669

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Abstract

This application note details the protocol for quantifying fatty acid flux—specifically the kinetics of uptake, esterification, and turnover—using Potassium (16-²H₁)Hexadecanoate. Unlike heavily deuterated analogs (e.g., d31-palmitate), this mono-deuterated tracer (label at the terminal methyl carbon) minimizes Kinetic Isotope Effects (KIE) while providing a distinct mass signature (+1.006 Da) detectable by high-resolution LC-MS/MS. This guide covers the critical pre-analytical conjugation of the fatty acid to BSA, the pulse-chase experimental design, lipid extraction, and the mathematical correction required to distinguish the tracer from the natural ¹³C-isotopic envelope.

Part 1: Experimental Design & Pre-Analytical Considerations

The Tracer: Why 16-²H₁?

Potassium (16-²H₁)Hexadecanoate is a palmitate salt labeled with a single deuterium atom at the omega (terminal) carbon.

- Advantages:

- Minimal Steric Hindrance: The single deuterium atom does not significantly alter the binding affinity for Fatty Acid Binding Proteins (FABPs) or acyl-CoA synthetases compared to bulky per-deuterated chains.
- Metabolic Fidelity: It traces the intact carbon chain. If beta-oxidation occurs, the label remains on the shortening chain until the final acetyl-CoA cleavage, or is incorporated into complex lipids.
- The Challenge (Natural Isotope Overlap):
 - Natural palmitate (C₁₆H₃₂O₂) has a natural "M+1" isotope abundance of approximately 17.6% (due to naturally occurring ¹³C).
 - Crucial Insight: The M+1 peak of endogenous palmitate overlaps with the primary mass of your tracer. Therefore, chromatographic separation or high-resolution mass spectrometry (HRMS) with mathematical deconvolution is non-negotiable.

Reagent Preparation: The "Seahorse" Conjugation Method

Free fatty acids (FFAs) are toxic to cells in their unbound form and precipitate in culture media. They must be conjugated to Bovine Serum Albumin (BSA) at a physiological molar ratio (typically 4:1 to 6:1 FA:BSA).

Materials:

- Potassium (16-²H₁)Hexadecanoate (Solid salt).
- Ultrapure Fatty Acid-Free BSA (Lyophilized).
- 150 mM NaCl solution.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Protocol:

- Prepare BSA Vehicle: Dissolve BSA in 150 mM NaCl to a final concentration of 0.17 mM (approx. 11.3 mg/mL). Filter sterilize (0.22 μm). Warm to 37°C in a water bath.

- Solubilize Fatty Acid: Dissolve Potassium (16-²H₁)Hexadecanoate in 150 mM NaCl to a concentration of 1.0 mM.
 - Expert Tip: Unlike the free acid form, the potassium salt is water-soluble. However, heating to 70°C is often required to ensure complete micellar disruption and clarity.[4]
- Conjugation: While stirring the BSA solution at 37°C, slowly add the hot (70°C) fatty acid solution dropwise.
 - Stoichiometry: A 6:1 molar ratio is standard.[5]
- Equilibration: Stir at 37°C for 1 hour. The solution should be crystal clear.
- Storage: Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Part 2: Cellular Flux Protocol (Pulse-Chase)

This workflow measures the rate of incorporation into Triacylglycerols (TAGs) and Phospholipids (PLs).

Cell Culture & Synchronization

- Seed Cells: Plate cells (e.g., HepG2, Adipocytes) to reach 70-80% confluence.
- Starvation (Sync): 12 hours prior to the experiment, switch to serum-free media (or low-glucose media) to upregulate fatty acid uptake transporters (CD36, FATP).

Pulse Phase (Uptake & Synthesis)

- Treatment: Replace media with fresh media containing 100 μM Potassium (16-²H₁)Hexadecanoate-BSA conjugate.
- Time Points: Harvest cells at t = 0, 15 min, 30 min, 1h, 2h, and 4h.
 - Logic: Early time points capture free fatty acid uptake; later points capture esterification into neutral lipids (TAGs).

Chase Phase (Turnover/Lipolysis)

Optional: To measure lipolysis or oxidation rates.

- After a 4h pulse, wash cells 2x with PBS.
- Add media containing unlabeled palmitate (chase).
- Harvest at t = 2h, 4h, 8h to observe the disappearance of the deuterated signal from the lipid pool.

Part 3: Lipid Extraction & Analytical Workflow[6][7]

Modified MTBE Extraction

We utilize the Matyash method (MTBE) over Folch (Chloroform) for better recovery of non-polar lipids and safety.

- Quench: Wash cells with ice-cold PBS. Scrape into 300 μ L ice-cold Methanol (MeOH) containing Internal Standards (e.g., d31-Palmitate or odd-chain lipids like C17:0-PC).
- Lysis: Vortex 1 min; sonicate 10 min.
- Extraction: Add 1000 μ L MTBE (Methyl tert-butyl ether). Incubate 1 hour at room temp with shaking.
- Phase Separation: Add 250 μ L MS-grade water. Vortex. Centrifuge at 10,000 x g for 10 min.
- Collection: Collect the upper organic phase (contains lipids).
 - Note: Unlike Folch, the organic phase is on top, minimizing contamination from the protein pellet at the bottom.
- Dry: Evaporate under nitrogen stream. Reconstitute in 100 μ L Isopropanol:Methanol (1:1).

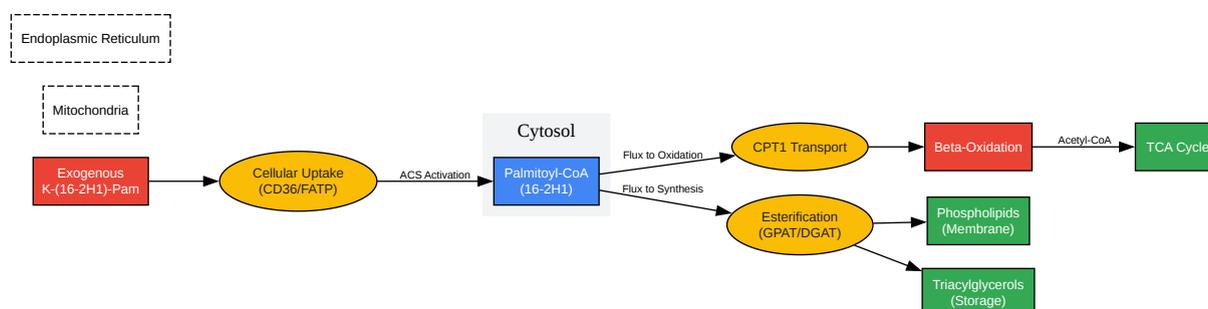
LC-MS/MS Settings[8]

- System: UHPLC coupled to Q-TOF or Triple Quadrupole.
- Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18).

- Mobile Phase A: 60:40 ACN:H₂O + 10mM Ammonium Formate.
- Mobile Phase B: 90:10 IPA:ACN + 10mM Ammonium Formate.
- Targeted MRM (Multiple Reaction Monitoring):
 - Endogenous Palmitate: 255.2 -> 255.2 (Pseudo-transition for Q-TOF) or specific fragment.
 - Tracer (¹⁶⁻²H₁): 256.2 -> 256.2 (Shift of +1 Da).

Part 4: Visualization of Metabolic Pathways

The following diagram illustrates the divergent pathways of the ¹⁶⁻²H₁ tracer upon cellular entry.



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Caption: Metabolic fate of Potassium (¹⁶⁻²H₁)Hexadecanoate. The tracer bifurcates into oxidative (mitochondrial) or synthetic (ER) pathways.

Part 5: Data Interpretation & Calculation

Isotopic Correction (The Critical Step)

Because the tracer (M+1) overlaps with the natural M+1 isotope of endogenous palmitate, you cannot simply compare peak areas. You must subtract the natural abundance contribution.

Formula for Corrected Tracer Abundance (

):

Where:

- = Total area of the mass peak at 256.2 Da.
- = Area of the unlabeled endogenous peak at 255.2 Da.
- = Theoretical ratio of (M+1)/M0 for natural palmitate (~0.176 or 17.6%).

Calculating Fractional Synthesis Rate (FSR)

To determine the flux into complex lipids (e.g., TAGs):

Where:

- = Enrichment of deuterated palmitate in the TAG pool at time
-
- = Enrichment of the free fatty acid precursor pool (media/cytosol).

Part 6: Summary of Key Data

Parameter	Specification	Notes
Tracer	Potassium (16- ² H ₁)Hexadecanoate	Mono-deuterated at C16.[6]
Mass Shift	+1.006 Da	Requires high-res MS or correction.
Solubility	Water-soluble (Salt form)	Heat to 70°C for conjugation.
Conjugation	6:1 FA:BSA	Critical for cell viability.
Extraction	MTBE/Methanol	Superior for neutral lipids (TAGs).
Detection	LC-MS/MS (Neg/Pos Mode)	Track [M-H] ⁻ or [M+NH ₄] ⁺ adducts.

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